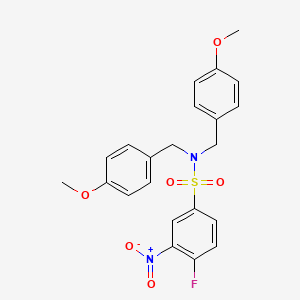
4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Sulfonation: Addition of the sulfonamide group.
Fluorination: Introduction of the fluoro group.
Benzylation: Addition of the methoxybenzyl groups.
Each step requires specific reagents and conditions, such as:
Nitration: Using concentrated nitric acid and sulfuric acid.
Sulfonation: Using chlorosulfonic acid or sulfur trioxide.
Fluorination: Using fluorinating agents like hydrogen fluoride or fluorine gas.
Benzylation: Using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods with considerations for safety, cost, and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups to the benzene ring.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its sulfonamide structure.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide would depend on its specific interactions with molecular targets. Sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site. The fluoro and nitro groups may enhance binding affinity or specificity, while the methoxybenzyl groups could influence solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(4-methoxybenzyl)-4-fluoroaniline: Similar structure but lacks the nitro and sulfonamide groups.
4-Fluoro-N,N-bis(4-methoxybenzyl)benzenesulfonamide: Similar structure but lacks the nitro group.
N,N-Bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide: Similar structure but lacks the fluoro group.
Uniqueness
4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide is unique due to the combination of fluoro, methoxybenzyl, nitro, and sulfonamide groups
Propriétés
Formule moléculaire |
C22H21FN2O6S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C22H21FN2O6S/c1-30-18-7-3-16(4-8-18)14-24(15-17-5-9-19(31-2)10-6-17)32(28,29)20-11-12-21(23)22(13-20)25(26)27/h3-13H,14-15H2,1-2H3 |
Clé InChI |
WPOJJAFRKRSBLW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


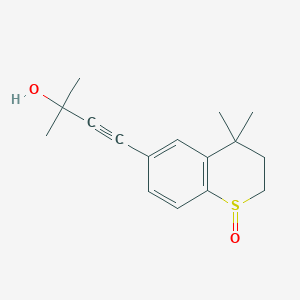

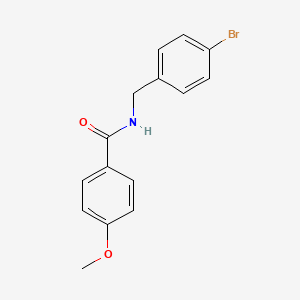
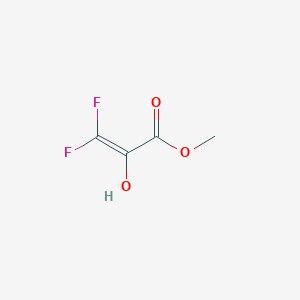
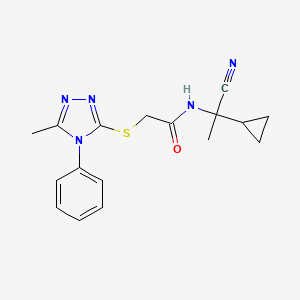

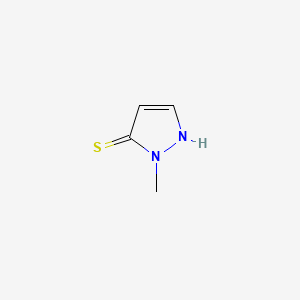
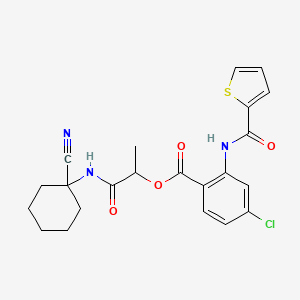
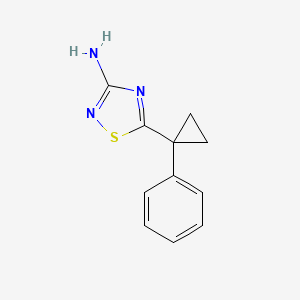
![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
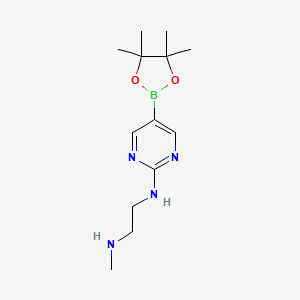
![6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353822.png)
